molecular formula C9H9BrO B12637152 2-Bromo-3-(3-hydroxyphenyl)-1-propene

2-Bromo-3-(3-hydroxyphenyl)-1-propene

Cat. No.: B12637152
M. Wt: 213.07 g/mol
InChI Key: VUBJDCFGZTXWTJ-UHFFFAOYSA-N
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Description

2-Bromo-3-(3-hydroxyphenyl)-1-propene is an organic compound that features a bromine atom, a hydroxyphenyl group, and a propene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(3-hydroxyphenyl)-1-propene typically involves the bromination of 3-(3-hydroxyphenyl)-1-propene. This can be achieved through the use of bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification processes such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(3-hydroxyphenyl)-1-propene can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under mild conditions.

Major Products Formed

    Oxidation: Formation of 3-(3-hydroxyphenyl)propanal.

    Reduction: Formation of 3-(3-hydroxyphenyl)-1-propene.

    Substitution: Formation of 3-(3-hydroxyphenyl)-1-azidopropane or 3-(3-hydroxyphenyl)-1-thiopropane.

Properties

Molecular Formula

C9H9BrO

Molecular Weight

213.07 g/mol

IUPAC Name

3-(2-bromoprop-2-enyl)phenol

InChI

InChI=1S/C9H9BrO/c1-7(10)5-8-3-2-4-9(11)6-8/h2-4,6,11H,1,5H2

InChI Key

VUBJDCFGZTXWTJ-UHFFFAOYSA-N

Canonical SMILES

C=C(CC1=CC(=CC=C1)O)Br

Origin of Product

United States

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